4-(aminomethyl)-N-methylbenzenesulfonamide
CAS No.: 101252-53-3
Cat. No.: VC20753658
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101252-53-3 |
---|---|
Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 4-(aminomethyl)-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6,9H2,1H3 |
Standard InChI Key | DXALCZRZTHZBIB-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=CC=C(C=C1)CN |
Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)CN |
Chemical Properties and Structure
Structural Characteristics
4-(aminomethyl)-N-methylbenzenesulfonamide consists of a benzene ring with a sulfonamide group (-SO2NHCH3) attached at one position and an aminomethyl group (-CH2NH2) at the para position. The molecular formula is C8H12N2O2S with a molecular weight of 200.26 g/mol . The sulfonamide group features a sulfur atom double-bonded to two oxygen atoms and single-bonded to both the benzene ring and a nitrogen atom, which is further bonded to a methyl group. The aminomethyl group provides a basic site within the molecule, contrasting with the acidic nature of the sulfonamide group. This dual functionality enables interesting intermolecular interactions and reactivity patterns that could be exploited in various applications, particularly in protein chemistry and medicinal research.
Physical Properties
The physical properties of 4-(aminomethyl)-N-methylbenzenesulfonamide include significant data points that inform its handling and application in research settings.
Property | Value | Source |
---|---|---|
Melting point | 98-99°C | |
Boiling point | 351.3±44.0°C (Predicted) | |
Density | 1.251±0.06 g/cm³ (Predicted) | |
pKa | 11.59±0.30 (Predicted) |
The relatively high melting point suggests significant intermolecular forces in the solid state, likely hydrogen bonding between the sulfonamide and aminomethyl groups. The predicted high boiling point indicates thermal stability, an important consideration for laboratory procedures and potential industrial applications. The predicted density is typical for organic compounds of similar molecular weight and composition, while the predicted pKa value indicates that the compound is weakly basic, likely due to the aminomethyl group.
Chemical Identifiers
For identification and reference purposes, 4-(aminomethyl)-N-methylbenzenesulfonamide can be tracked using several standard chemical identifiers:
Identifier Type | Value | Source |
---|---|---|
CAS Number | 101252-53-3 | |
MDL Number | MFCD08337810 | |
Empirical Formula | C8H12N2O2S | |
IUPAC Name | 4-(aminomethyl)-N-methylbenzenesulfonamide |
It should be noted that there appears to be some confusion in the literature between 4-(aminomethyl)-N-methylbenzenesulfonamide and its structural isomer 2-(aminomethyl)-N-methylbenzenesulfonamide (CAS No.: 40431-39-8). While they share the same molecular formula and weight, they differ in the position of the aminomethyl group on the benzene ring (para vs. ortho position).
Synthesis and Preparation
General Synthetic Approaches
While the search results don't provide specific synthesis methods for 4-(aminomethyl)-N-methylbenzenesulfonamide, the synthesis of structurally related sulfonamides offers valuable insights. Typically, sulfonamides are prepared through the reaction of sulfonyl chlorides with amines. Based on the synthesis of similar compounds, including N-benzyl-4-methylbenzenesulfonamides , a potential synthetic route might involve:
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Reaction of 4-(chloromethyl)benzenesulfonyl chloride with methylamine to form the N-methyl sulfonamide
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Subsequent substitution of the chloromethyl group with an amino group
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Alternative approach using 4-(aminomethyl)benzenesulfonyl chloride reacted with methylamine
These approaches would likely require protection and deprotection strategies to control the reactivity of the various functional groups and ensure selectivity.
Reaction Conditions
Based on similar sulfonamide syntheses described in the literature, typical reaction conditions for preparing compounds like 4-(aminomethyl)-N-methylbenzenesulfonamide include:
Parameter | Typical Conditions | Rationale |
---|---|---|
Reaction type | Nucleophilic substitution | Common for sulfonamide formation |
Solvents | Dichloromethane, THF, or aqueous mixtures | Provide appropriate polarity for reactants |
Base additives | Triethylamine, pyridine, or inorganic bases | Neutralize HCl produced during reaction |
Temperature | 0°C to room temperature | Control reaction rate and selectivity |
Purification | Recrystallization or chromatography | Remove impurities and isolation of product |
The similarities between the two-step synthesis of N-benzyl-4-methylbenzenesulfonamides mentioned in the literature suggest the possibility of developing a one-pot synthesis approach for 4-(aminomethyl)-N-methylbenzenesulfonamide as well .
Applications and Uses
Research Applications
According to available data, 4-(aminomethyl)-N-methylbenzenesulfonamide has specific applications in proteomics research . Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions. The utility of this compound in proteomics can be attributed to several potential functions:
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Protein labeling and chemical modification - The aminomethyl group provides a reactive site for conjugation to proteins
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Affinity chromatography - The compound may serve as a ligand or linker in protein purification systems
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Enzyme inhibition studies - Sulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases
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Cross-linking applications - The bifunctional nature of the molecule allows for potential use in protein cross-linking experiments
The dual functionality of the sulfonamide group and the aminomethyl moiety makes this compound particularly valuable for chemical biology applications where selective reactivity is required.
Potential Application | Rationale |
---|---|
Enzyme inhibitor development | Sulfonamides have established history as enzyme inhibitors |
Antimicrobial agent precursor | Structural similarity to antibacterial sulfonamides |
Anti-inflammatory compound design | Many sulfonamides exhibit anti-inflammatory properties |
Building block for drug synthesis | Reactive functional groups enable further derivatization |
The presence of the aminomethyl group provides a site for further functionalization, potentially allowing the compound to serve as a building block for more complex bioactive molecules in medicinal chemistry research and drug development.
Hazard Statement | Description | Source |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H318 | Causes serious eye damage | |
H335 | May cause respiratory irritation |
These hazards necessitate appropriate safety measures during handling and use of the compound in laboratory settings.
Precautionary Measures
When working with 4-(aminomethyl)-N-methylbenzenesulfonamide, the following precautionary measures are recommended:
Precautionary Statement | Description | Source |
---|---|---|
P261 | Avoid breathing dust | |
P264 | Wash hands thoroughly after handling | |
P280 | Wear protective gloves/eye protection |
Additional safety measures should include working in well-ventilated areas, using appropriate personal protective equipment (PPE), and following standard laboratory safety protocols for handling potentially hazardous chemicals.
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